

3-Thiopheneacrylic acid methyl ester basic properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Thiopheneacrylic acid methyl ester

Cat. No.: B3386776

[Get Quote](#)

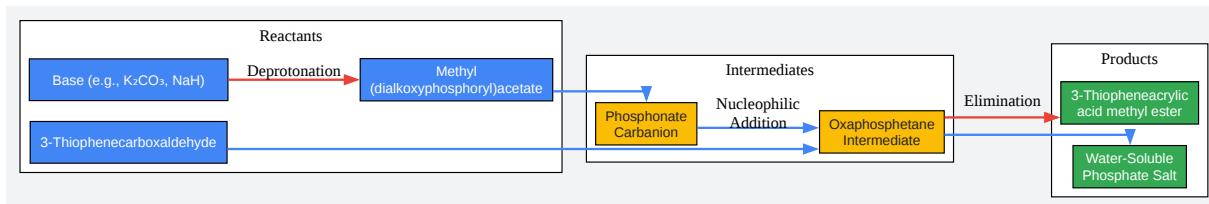
An In-depth Technical Guide to 3-Thiopheneacrylic Acid Methyl Ester

Introduction

3-Thiopheneacrylic acid methyl ester, also known as methyl 3-(thiophen-3-yl)acrylate, is a synthetic intermediate chemical compound.^[1] It belongs to the class of acrylate esters containing a thiophene heterocyclic moiety. Its structure, featuring a conjugated system that includes the thiophene ring, a carbon-carbon double bond, and a carbonyl group, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its core properties, synthesis, and characterization for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical properties of 3-Thiopheneacrylic acid methyl ester are summarized below. While some specific experimental values are not widely published, reasonable estimates can be inferred from closely related structures.


Property	Value	Source
CAS Number	135835-43-7	[1]
Molecular Formula	C ₈ H ₈ O ₂ S	[1]
Molecular Weight	168.21 g/mol	[1]
Alternate Names	3-Thiophen-3-yl-Acrylic Acid methyl ester	[1]
Appearance	Colorless to light yellow liquid	Inferred
Solubility	Soluble in common organic solvents (e.g., ethanol, acetone); poor solubility in water.	Inferred

Synthesis and Reactivity

3-Thiopheneacrylic acid methyl ester is primarily used as a synthetic intermediate.[\[1\]](#) Its synthesis is not widely detailed in dedicated publications but can be reliably achieved through standard olefination methodologies. The most common and effective methods for creating such α,β -unsaturated esters are the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and the Heck reaction.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the stereoselective synthesis of alkenes, predominantly yielding the (E)- or trans-isomer.[\[2\]](#)[\[3\]](#) This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.[\[2\]](#) For the synthesis of 3-Thiopheneacrylic acid methyl ester, this would involve the reaction of 3-thiophenecarboxaldehyde with a phosphonate reagent such as methyl (dimethoxyphosphoryl)acetate in the presence of a base.[\[4\]](#) A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, which greatly simplifies product purification during aqueous workup.[\[2\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Horner-Wadsworth-Emmons reaction pathway for synthesis.

Wittig Reaction

The Wittig reaction is another cornerstone of olefination chemistry, reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent).^{[6][7]} To synthesize 3-Thiopheneacrylic acid methyl ester, 3-thiophenecarboxaldehyde would be treated with a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate. Stabilized ylides typically favor the formation of the (E)-alkene.^[7] While effective, a drawback compared to the HWE reaction is the formation of triphenylphosphine oxide as a byproduct, which can sometimes complicate purification.^[8]

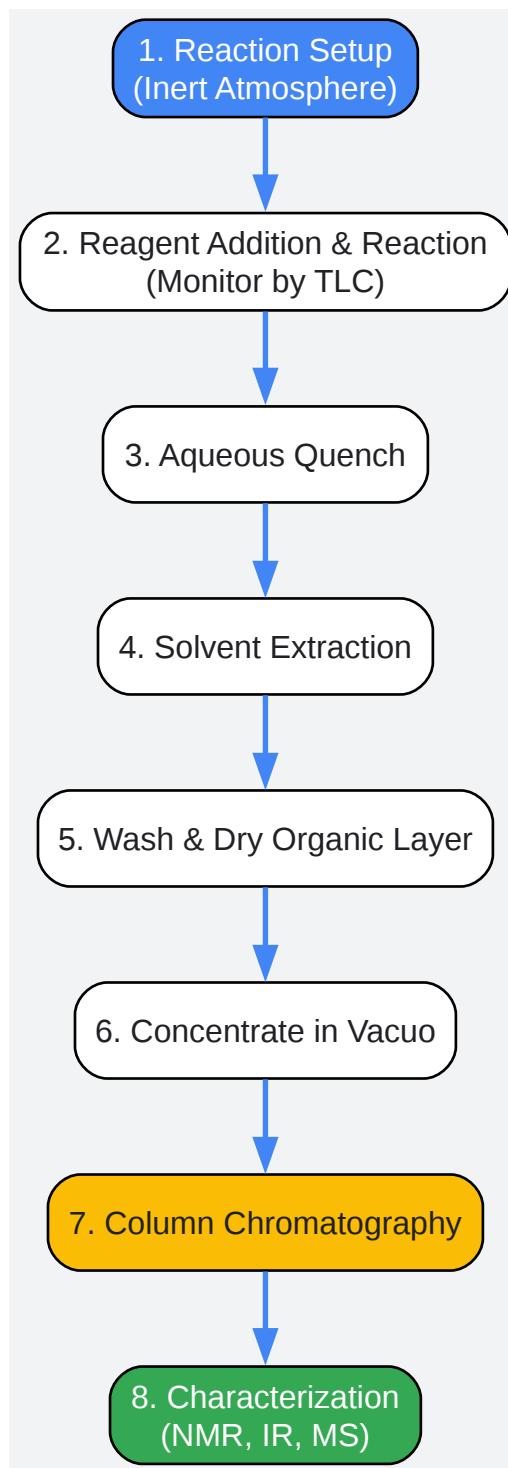
Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.^{[9][10]} In this context, 3-bromothiophene or 3-iodothiophene could be coupled with methyl acrylate in the presence of a palladium catalyst and a base (e.g., triethylamine) to form the desired product.^{[11][12]} This method is a powerful tool for C-C bond formation but requires careful control of catalyst systems and reaction conditions.

Experimental Protocols

While a specific, peer-reviewed protocol for this exact molecule is not available in the provided search results, a robust, generalized protocol can be constructed based on the well-established Horner-Wadsworth-Emmons reaction.^[4]

General Protocol for Synthesis via HWE Reaction


Materials:

- 3-Thiophenecarboxaldehyde
- Methyl (triethylphosphoranylidene)acetate or a similar phosphonate reagent
- Base: Sodium hydride (NaH) or potassium carbonate (K_2CO_3)
- Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
- Deionized water
- Extraction solvent: Ethyl acetate or Diethyl ether
- Brine (saturated NaCl solution)
- Drying agent: Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate ($MgSO_4$)

Procedure:

- Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).
- Base Addition: If using NaH, it is suspended in anhydrous THF. The phosphonate reagent (1.0 - 1.2 equivalents) is then added dropwise at 0 °C. The mixture is stirred for 30-60 minutes to allow for the formation of the phosphonate carbanion.
- Aldehyde Addition: A solution of 3-thiophenecarboxaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
- Reaction: The reaction is allowed to warm to room temperature and stirred for 2-12 hours. Progress is monitored by Thin Layer Chromatography (TLC).
- Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water.

- Extraction: The aqueous layer is extracted three times with ethyl acetate or diethyl ether. The organic layers are combined.
- Washing: The combined organic layer is washed with water and then with brine.
- Drying and Concentration: The organic layer is dried over anhydrous Na_2SO_4 , filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product is purified by column chromatography on silica gel to yield pure 3-Thiopheneacrylic acid methyl ester.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for synthesis and purification.

Spectroscopic and Safety Data

Predicted Spectroscopic Data

While experimental spectra are not readily available, the expected spectroscopic signatures can be predicted based on the molecule's structure and data from analogous compounds.

- ^1H NMR: Expected signals would include three protons for the thiophene ring, two vinylic protons of the acrylate moiety (likely appearing as doublets with a large coupling constant, >15 Hz, indicative of a trans-configuration), and a singlet at approximately 3.7-3.8 ppm corresponding to the three protons of the methyl ester group.
- ^{13}C NMR: Key signals would include the ester carbonyl carbon (~ 167 ppm), the carbons of the C=C double bond, four carbons corresponding to the thiophene ring, and the methoxy carbon of the ester (~ 52 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by characteristic ester peaks.^[13] A strong C=O stretching vibration should appear around $1710\text{-}1730\text{ cm}^{-1}$. Strong C-O stretching bands are also expected around 1200 cm^{-1} and 1100 cm^{-1} .^[13]

Safety and Hazard Information

Based on data for structurally similar compounds like the 2-isomer, 3-Thiopheneacrylic acid methyl ester should be handled with care.

Hazard Type	GHS Classification and Statements	Source
Skin Corrosion/Irritation	Warning: H315 - Causes skin irritation.	[14]
Eye Damage/Irritation	Warning: H319 - Causes serious eye irritation.	[14]
Target Organ Toxicity	Warning: H335 - May cause respiratory irritation.	[14]
Precautionary Statements	P261, P264, P280, P302+P352, P305+P351+P338, P319	[14]

Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Thiopheneacrylic acid methyl ester basic properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3386776#3-thiopheneacrylic-acid-methyl-ester-basic-properties\]](https://www.benchchem.com/product/b3386776#3-thiopheneacrylic-acid-methyl-ester-basic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com